REACTION_CXSMILES
|
[C:1](=O)([O-])[O-].[Cs+].[Cs+].[F:7][C:8]([F:18])([F:17])[C:9](=[O:16])[CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12].S(C1C=CC(C)=CC=1)(OC)(=O)=O>CN(C)C=O>[CH3:1][O:16][C:9]([C:8]([F:17])([F:18])[F:7])=[CH:10][C:11]([O:13][CH2:14][CH3:15])=[O:12] |f:0.1.2|
|
Name
|
Cesium carbonate
|
Quantity
|
132.8 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
FC(C(CC(=O)OCC)=O)(F)F
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
83.4 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)C1=CC=C(C)C=C1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to the resulting reaction mixture within 40 minutes
|
Duration
|
40 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
Upon dilution with water (800 ml) the reaction mixture was extracted with diethyl ether three times
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
DISTILLATION
|
Details
|
the residue distilled under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=CC(=O)OCC)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 48.5 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 60.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1](=O)([O-])[O-].[Cs+].[Cs+].[F:7][C:8]([F:18])([F:17])[C:9](=[O:16])[CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12].S(C1C=CC(C)=CC=1)(OC)(=O)=O>CN(C)C=O>[CH3:1][O:16][C:9]([C:8]([F:17])([F:18])[F:7])=[CH:10][C:11]([O:13][CH2:14][CH3:15])=[O:12] |f:0.1.2|
|
Name
|
Cesium carbonate
|
Quantity
|
132.8 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
FC(C(CC(=O)OCC)=O)(F)F
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
83.4 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)C1=CC=C(C)C=C1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to the resulting reaction mixture within 40 minutes
|
Duration
|
40 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
Upon dilution with water (800 ml) the reaction mixture was extracted with diethyl ether three times
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
DISTILLATION
|
Details
|
the residue distilled under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=CC(=O)OCC)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 48.5 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 60.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |